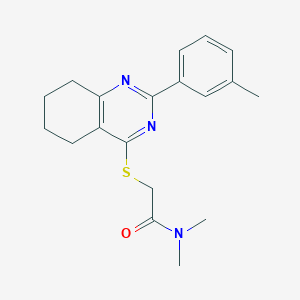
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H20N2S
- Molecular Weight : 284.40 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolines have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Microorganism | Reference |
|---|---|---|---|
| Tetrahydroquinazoline Derivative A | Antibacterial | E. coli | |
| Tetrahydroquinazoline Derivative B | Antifungal | C. albicans |
Anti-inflammatory Effects
In vivo studies have demonstrated that certain quinazoline derivatives possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study:
A study involving a related quinazoline compound showed a reduction in inflammation markers in a rat model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with specific receptors that modulate immune responses.
- Cellular Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of quinazoline derivatives. For example:
- Synthesis Studies : Various synthetic routes have been explored to optimize yield and biological activity.
- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity and efficacy against cancer cell lines.
Table 2: Summary of Biological Evaluations
| Study | Compound Evaluated | Method | Key Findings |
|---|---|---|---|
| Study 1 | N,N-Dimethyl Compound | MTT Assay | Significant cytotoxicity against cancer cell lines |
| Study 2 | Related Quinazoline | In vivo Model | Reduced tumor growth in mice |
Properties
IUPAC Name |
N,N-dimethyl-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-7-6-8-14(11-13)18-20-16-10-5-4-9-15(16)19(21-18)24-12-17(23)22(2)3/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHOFZOBPTHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














